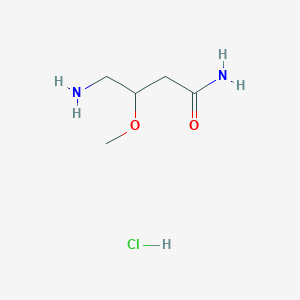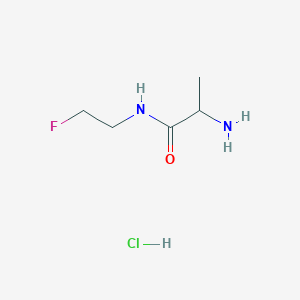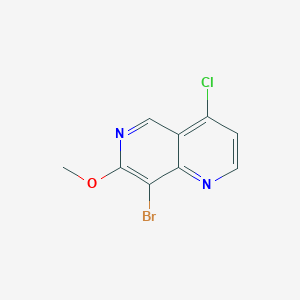![molecular formula C11H7BrN4 B1382294 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine CAS No. 1424017-38-8](/img/structure/B1382294.png)
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine
Vue d'ensemble
Description
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring The presence of a bromine atom at the 5-position and a phenyl group at the 3-position further distinguishes this compound
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine, also known as AS-41822, is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
AS-41822 interacts with its target, TRKs, by inhibiting their activities . Among the synthesized pyrazolo[3,4-b]pyridine derivatives, a compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . .
Result of Action
The inhibition of TRKs by AS-41822 results in the suppression of cell proliferation, potentially leading to the prevention or treatment of cancers associated with the overexpression of TRKs .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine has been found to bind to proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine on cellular processes are profound. This compound has been observed to modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival . By influencing these pathways, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can alter gene expression and cellular metabolism. For instance, it can induce the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, thereby inhibiting their activity. This binding can result in the inhibition of kinase activity, which in turn affects downstream signaling pathways . Additionally, 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies using cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine vary with dosage. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites of this compound can further interact with various biomolecules, affecting metabolic flux and metabolite levels. For instance, the inhibition of specific kinases by 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine can alter the levels of key metabolites involved in cell signaling and energy production .
Transport and Distribution
The transport and distribution of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine is critical for its activity. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of 5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine to these compartments is facilitated by targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins to modulate gene expression. In the mitochondria, it can affect cellular metabolism and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with bromine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while coupling reactions can produce more complex biaryl derivatives .
Applications De Recherche Scientifique
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Phenyl-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-6-8-10(7-4-2-1-3-5-7)14-16-11(8)15-13-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMMOUBKQLDASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(N=NC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


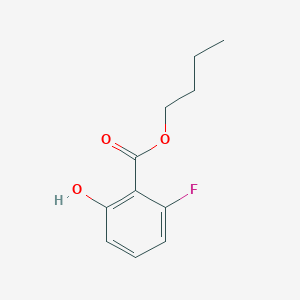
![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
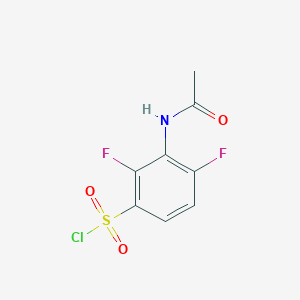
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
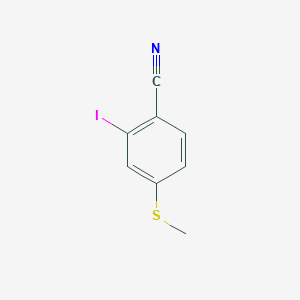
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)

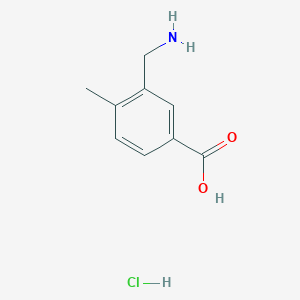

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)
